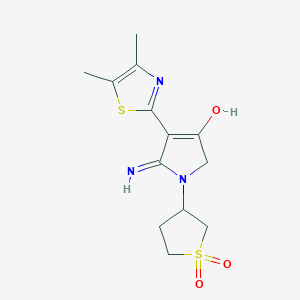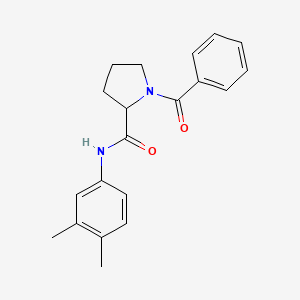![molecular formula C21H36N2O4 B6054060 1-[2-Methoxy-5-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol](/img/structure/B6054060.png)
1-[2-Methoxy-5-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Methoxy-5-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a piperidine ring, a phenoxy group, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methoxy-5-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol typically involves multiple steps, including the formation of the piperidine ring, the attachment of the phenoxy group, and the introduction of the methoxy group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-Methoxy-5-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-[2-Methoxy-5-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-Methoxy-5-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. This compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-2-propanol: A simpler compound with similar functional groups but lacking the complexity of the piperidine and phenoxy groups.
2-Propanol, 1-methoxy-: Another related compound with similar structural features but different functional groups.
Uniqueness: 1-[2-Methoxy-5-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol is unique due to its combination of functional groups and structural complexity, which allows for a wide range of chemical reactions and applications. Its versatility and potential for modification make it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
1-[2-methoxy-5-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O4/c1-17(2)26-12-9-22-14-18-7-8-20(25-3)21(13-18)27-16-19(24)15-23-10-5-4-6-11-23/h7-8,13,17,19,22,24H,4-6,9-12,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPURMDUNNXIPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNCC1=CC(=C(C=C1)OC)OCC(CN2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)-4-oxobutanoate](/img/structure/B6053984.png)
![1-(2-methoxyphenyl)-N-methyl-N-[[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]methanamine](/img/structure/B6053993.png)
![3-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)propanamide](/img/structure/B6053995.png)
![3-[(1Z)-2-hydroxyprop-1-en-1-yl]quinoxalin-2(1H)-one](/img/structure/B6054005.png)
![[3-(3-Phenylpropyl)-1-(quinolin-5-ylmethyl)piperidin-3-yl]methanol](/img/structure/B6054012.png)
![1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione](/img/structure/B6054027.png)
![3-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6054028.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6054039.png)
![[2-({3-chloro-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6054047.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6054067.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B6054079.png)

